![molecular formula C8H7N3O B1447611 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone CAS No. 1522641-39-9](/img/structure/B1447611.png)
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone
Overview
Description
The compound “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives, including “this compound”, consists of pyrrole and pyrazine rings . These compounds are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “this compound”.Scientific Research Applications
Heterocyclic Compounds Synthesis and Medicinal Significance
Heterocyclic compounds, due to their diverse structure and biological activity, play a pivotal role in the development of pharmaceuticals and materials science. The synthesis of such compounds often involves complex reactions facilitated by hybrid catalysts. For instance, Parmar, Vala, and Patel (2023) detailed the synthesis of pyranopyrimidine scaffolds, highlighting their importance in medicinal chemistry due to broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological Properties and Applications
The biological properties of heterocyclic compounds, such as anti-inflammatory, antimicrobial, and anticancer activities, have been a focal point of research. These properties are attributed to the unique structural features of heterocycles, which interact with biological systems in specific ways. For example, research on pyrazolo[1,5-a]pyrimidine scaffold emphasized its broad range of medicinal properties, including anticancer and anti-inflammatory activities, underscoring the scaffold's potential as a basis for developing drug-like candidates (Cherukupalli et al., 2017).
Catalysis and Green Chemistry
The role of heterocyclic compounds extends into catalysis and green chemistry, where they are used to facilitate reactions under environmentally friendly conditions. Dhanalakshmi et al. (2021) discussed the green multi-component synthesis of fused heterocyclic derivatives, showcasing the atom economical and eco-friendly approach for synthesizing complex molecules (Dhanalakshmi et al., 2021).
Future Directions
The future directions for research on “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanisms of action, and developing efficient synthetic methods . These compounds are attractive scaffolds for drug discovery research .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes 1-(5h-pyrrolo[2,3-b]pyrazin-7-yl)ethanone, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which include this compound, show more activity on kinase inhibition . This suggests that the compound may interact with kinases, proteins that play a key role in cell signaling, to exert its effects.
Biochemical Pathways
Given its potential kinase inhibitory activity, it may impact pathways involving kinases, which are crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its potential kinase inhibitory activity, it may influence cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound may interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . In in vitro studies, prolonged exposure to this compound has shown sustained effects on cellular processes, such as continued inhibition of kinase activity and persistent changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, further influencing its biological activity.
properties
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNHVZUXWFTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



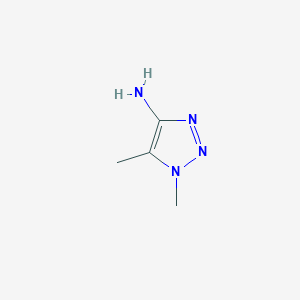
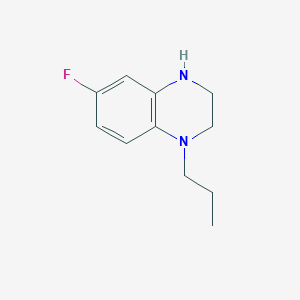
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
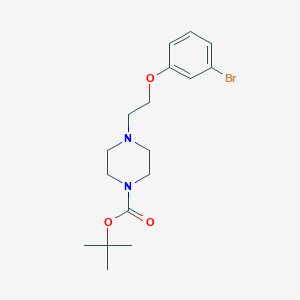
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
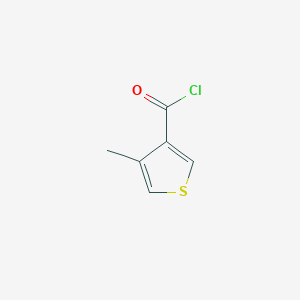
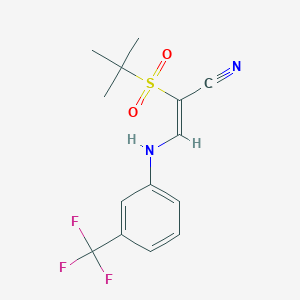
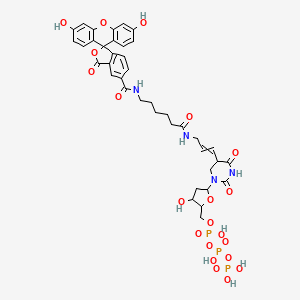

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
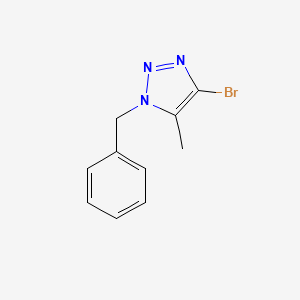
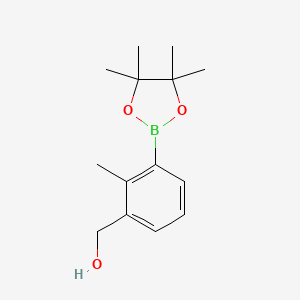
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)
